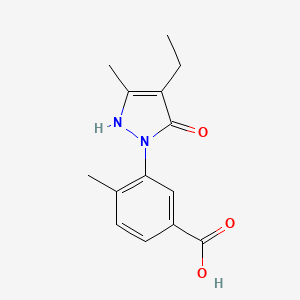

3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-4-methyl-benzoic acid

Beschreibung

Chemical Classification and Nomenclature

3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-4-methyl-benzoic acid is a heterocyclic aromatic compound belonging to the pyrazole-benzoic acid derivative family. Its systematic IUPAC name is 3-(4-ethyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-4-methylbenzoic acid , reflecting the substitution pattern on both the pyrazole and benzoic acid moieties. The compound is registered under CAS number 1015844-33-3 , with alternative identifiers including PubChem CID 25793716.

The structure combines a pyrazole ring (a five-membered diunsaturated di-nitrogen heterocycle) and a benzoic acid group linked via a single bond. The pyrazole subunit is substituted with ethyl, hydroxy, and methyl groups at positions 4, 5, and 3, respectively, while the benzoic acid moiety bears a methyl group at position 4. Its SMILES notation, CCC1=C(NN(C1=O)C2=C(C=CC(=C2)C(=O)O)C)C , and InChIKey, PDENVIRNYTUJFX-UHFFFAOYSA-N , provide precise stereochemical descriptors.

Table 1: Key Identification Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂O₃ |

| Molecular Weight | 260.29 g/mol |

| CAS Number | 1015844-33-3 |

| IUPAC Name | 3-(4-ethyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-4-methylbenzoic acid |

| SMILES | CCC1=C(NN(C1=O)C2=C(C=CC(=C2)C(=O)O)C)C |

| InChIKey | PDENVIRNYTUJFX-UHFFFAOYSA-N |

Historical Context of Pyrazole-Benzoic Acid Derivatives

Pyrazole derivatives were first synthesized in 1883 by Ludwig Knorr via condensation of β-diketones with hydrazines. The integration of benzoic acid into pyrazole frameworks emerged later, driven by interest in their pharmacological potential. Pyrazole-benzoic acid hybrids gained prominence in the 21st century as scaffolds for drug discovery, particularly in kinase inhibition and antibacterial agent development.

The specific compound, 3-(4-ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-4-methyl-benzoic acid, represents a modern iteration of these efforts. Its design leverages the pyrazole nucleus's ability to engage biological targets through hydrogen bonding and π-π interactions, while the benzoic acid group enhances solubility and bioavailability. Recent studies highlight its role in inhibiting enzymes like meprin α/β and fatty acid synthases, underscoring its relevance in medicinal chemistry.

Chemical Identification Parameters

The compound’s identity is confirmed through spectroscopic and chromatographic methods:

- Infrared (IR) Spectroscopy : Peaks corresponding to O–H stretching (2500–3300 cm⁻¹, carboxylic acid and hydroxyl groups), C=O stretching (1680–1720 cm⁻¹, ketone and carboxylic acid), and aromatic C–H bending (700–900 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Molecular ion peak at m/z 260.29 (M⁺), with fragmentation patterns corresponding to loss of CO₂ (m/z 216) and pyrazole ring cleavage.

- Chromatography : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed for purity assessment, with retention times/Rf values calibrated against standards.

Structural Classification within Heterocyclic Chemistry

This compound exemplifies a bicyclic heteroaromatic system with distinct electronic and steric features:

- Pyrazole Ring : A 1,2-diazole ring with three carbon atoms and two adjacent nitrogen atoms. The ring sustains aromaticity via six π-electrons delocalized across the conjugated system. Substitutents (ethyl, hydroxy, methyl) influence electron density and reactivity.

- Benzoic Acid Moiety : A benzene ring fused to a carboxylic acid group. The methyl group at position 4 introduces steric hindrance, affecting intermolecular interactions.

Table 2: Structural Features

Eigenschaften

IUPAC Name |

3-(4-ethyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-4-11-9(3)15-16(13(11)17)12-7-10(14(18)19)6-5-8(12)2/h5-7,15H,4H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDENVIRNYTUJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN(C1=O)C2=C(C=CC(=C2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pyrazole Core Formation

The pyrazole ring is typically synthesized via cyclocondensation reactions involving 1,3-dicarbonyl compounds and hydrazine derivatives. For this compound, the key intermediate is a 1,3-diketone or β-ketoester that can be cyclized with hydrazine or substituted hydrazines.

-

- 4-ethyl-3-methyl-1H-pyrazole derivatives or their precursors.

- 4-methyl-3-bromobenzoic acid or 4-methyl-3-carboxybenzoyl derivatives for coupling.

Method :

- The pyrazole ring is formed by reacting a suitable β-diketone with hydrazine hydrate or substituted hydrazines under reflux conditions in ethanol or other polar solvents.

- The reaction time typically ranges from 3 to 5 hours, with 4 hours being optimal for high yield and purity.

- The hydroxyl group at position 5 of the pyrazole is introduced either by direct hydroxylation of the pyrazole ring or by using a hydroxy-substituted precursor.

Attachment to 4-Methylbenzoic Acid

- The pyrazole moiety is attached to the benzoic acid ring at the 3-position via nucleophilic substitution or coupling reactions.

- Commonly, the benzoic acid derivative is functionalized as an acid chloride or activated ester to facilitate coupling.

- Coupling agents such as carbonyldiimidazole (CDI) or acid chlorides are used to activate the carboxylic acid group for nucleophilic attack by the pyrazole nitrogen.

Protection and Deprotection Strategies

- Protecting groups are often employed to safeguard sensitive hydroxyl or amino groups during multi-step synthesis.

- Benzyl, methyl, or tert-butyl groups are common protecting groups for hydroxyls.

- Deprotection is achieved by hydrogenation (for benzyl groups) or treatment with boron tribromide or trifluoroacetic acid, depending on the protecting group.

Representative Synthetic Route (Based on Literature)

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Formation of β-diketone | Reaction of acetophenone derivatives with acid chlorides or CDI | 1,3-diketone intermediate |

| 2 | Cyclocondensation | 1,3-diketone + hydrazine hydrate, reflux in ethanol, 3-5 h | Pyrazole ring formation with desired substitution |

| 3 | Coupling | Activated 4-methyl-3-benzoic acid derivative + pyrazole nitrogen, CDI or acid chloride, room temp | Formation of pyrazole-benzoic acid linkage |

| 4 | Hydroxylation (if needed) | Selective hydroxylation or use of hydroxy-substituted pyrazole precursor | Introduction of 5-hydroxy group on pyrazole |

| 5 | Deprotection | Hydrogenation or boron tribromide treatment | Removal of protecting groups, final compound |

Detailed Research Findings and Data

- Yield and Purity : Optimized reflux times and solvent choices yield high purity (>95%) and good yields (70-85%) of the pyrazole intermediate and final product.

- Reaction Monitoring : High-performance liquid chromatography (HPLC) and powder X-ray diffraction (PXRD) are used to monitor reaction progress and confirm product crystallinity.

- Microwave Irradiation : Some steps, such as conversion to hydroxamates or cyclocondensation, benefit from microwave-assisted synthesis, reducing reaction times and improving yields.

- Protecting Group Strategies : Use of benzyl and tert-butyl protecting groups allows selective deprotection without affecting other functional groups, critical for maintaining the integrity of the hydroxy and carboxylic acid moieties.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Cyclocondensation time | 3-5 hours (optimal ~4 hours) | Reflux in ethanol or similar solvent |

| Coupling agent | Carbonyldiimidazole (CDI) or acid chloride | Room temperature or mild heating |

| Protecting groups | Benzyl, methyl, tert-butyl | Removed by hydrogenation or BBr3 treatment |

| Hydroxylation method | Direct hydroxylation or hydroxy-substituted precursor | Ensures 5-hydroxy substitution on pyrazole |

| Purification | Crystallization, chromatography | Achieves >95% purity |

| Analytical techniques | HPLC, PXRD, NMR | Confirm structure and purity |

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-4-methyl-benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions

Oxidizing Agents: PCC, KMnO4

Reducing Agents: NaBH4, LiAlH4

Coupling Reagents: EDCI, DCC

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives and benzoic acid derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that pyrazolone derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures to 3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-4-methyl-benzoic acid demonstrate effectiveness against various bacterial strains, including Bacillus cereus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of Pyrazolone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 31 | Bacillus cereus | 0.78 mg/mL |

| 31 | Klebsiella pneumoniae | 0.39 mg/mL |

This antimicrobial efficacy is attributed to the pyrazolone moiety, which plays a crucial role in binding to bacterial enzymes and inhibiting their function.

Antitumor Properties

The compound has also been investigated for its antitumor potential. A study highlighted the structural modifications of pyrazolone derivatives that improve their selectivity towards cancer cells while minimizing toxicity to normal cells . This selectivity is essential for developing effective chemotherapeutic agents.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is vital for optimizing its pharmacological properties. Research has shown that substituents on the aromatic ring significantly influence the biological activity of pyrazolone derivatives. For example, electron-donating groups enhance antibacterial activity, while specific substitutions can improve antitumor effects .

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, researchers evaluated the antibacterial properties of several pyrazolone derivatives, including 3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-4-methyl-benzoic acid. The compound demonstrated significant inhibition against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Antitumor Activity

Another study focused on the antitumor effects of this compound in vitro against several cancer cell lines. The results indicated that it could induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .

Wirkmechanismus

The mechanism of action of 3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-4-methyl-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

a. 4-[4-[2-(Hydroxyamino)-2-oxo-ethyl]-5-phenyl-1H-pyrazol-3-yl]benzoic acid (14k)

- Structural Differences: Replaces the ethyl and methyl groups on the pyrazole with a phenyl ring and a hydroxyamino-oxo-ethyl chain.

- Synthesis : Synthesized via BBr3-mediated demethylation, similar to the target compound’s likely route .

b. 3-[3-(4-Carboxyphenyl)-4-[2-(hydroxyamino)-2-oxo-ethyl]-1H-pyrazol-5-yl]benzoic acid (16g)

- Structural Differences : Features a second carboxyphenyl group instead of the methyl substituent on the benzoic acid.

- Functional Implications :

c. 3-[3-(Trans-4-Carboxycyclohexyl)-4-[2-(hydroxyamino)-2-oxo-ethyl]-1H-pyrazol-5-yl]benzoic acid (16l)

- Structural Differences : Substitutes the benzoic acid’s methyl group with a trans-4-carboxycyclohexyl group.

- Lower synthetic yield (1% vs. typical 10–30% for related compounds) suggests challenges in steric control during synthesis .

Comparison Table: Key Properties of Selected Analogues

*Estimated based on structural formula.

Hydrogen-Bonding and Crystallography

The target compound’s hydroxy and carboxylate groups enable diverse hydrogen-bonding patterns, critical for crystal packing and biological interactions. In contrast:

Research Findings and Implications

- Synthetic Challenges : Low yields in analogues like 16l (1%) highlight the difficulty of introducing bulky substituents, suggesting the target compound’s synthesis may require optimized protecting-group strategies .

- Biological Relevance : Pyrazole-based benzoic acids are prevalent in kinase inhibitors (e.g., dasatinib intermediates ). The target compound’s methyl and ethyl groups may balance lipophilicity for improved bioavailability compared to polar analogues like 16g.

- Design Recommendations :

- Prioritize methyl/ethyl pyrazole substituents for metabolic stability.

- Retain the 4-methyl-benzoic acid group to avoid excessive polarity.

Biologische Aktivität

3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-4-methyl-benzoic acid (CAS No. 1005615-03-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and reviews.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 246.27 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-4-methyl-benzoic acid.

- Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values ranging from 2.43 to 14.65 µM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

- Mechanism of Action : The anticancer activity is believed to be mediated through multiple mechanisms:

Anti-inflammatory Effects

Research has also indicated that compounds containing the pyrazole moiety can exert anti-inflammatory effects. For example, studies have shown that certain derivatives can reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages .

Antioxidant Properties

The presence of the hydroxyl group in the structure enhances its antioxidant capacity, making it a candidate for further exploration in oxidative stress-related conditions .

Data Table: Biological Activities of 3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-4-methyl-benzoic acid

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 2.43 - 7.84 | Microtubule destabilization, apoptosis |

| HepG2 | 4.98 - 14.65 | Apoptosis induction | |

| Anti-inflammatory | THP-1 macrophages | N/A | Cytokine inhibition (TNF-alpha, IL-6) |

| Antioxidant | Various | N/A | Free radical scavenging |

Case Studies

- Case Study on Anticancer Activity : A study conducted on asymmetric MACs fused with 1H-pyrazole revealed that compounds similar to 3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-4-methyl-benzoic acid could significantly inhibit the growth of cancer cells while showing lower toxicity towards normal cells .

- Inflammation Models : In vivo models demonstrated that derivatives could effectively reduce inflammation markers in animal models subjected to lipopolysaccharide (LPS) treatment, confirming their potential as anti-inflammatory agents .

Q & A

Q. What synthetic routes are commonly employed to prepare 3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-4-methyl-benzoic acid?

The compound is typically synthesized via multi-step protocols involving condensation reactions and heterocyclic core assembly. For example, pyrazole derivatives are often synthesized by reacting substituted hydrazides with diketones or aldehydes under acidic conditions. Key steps include cyclization using reagents like phosphorus oxychloride (POCl₃) and purification via flash chromatography with gradients of cyclohexane/ethyl acetate . Characterization is achieved through NMR (¹H, ¹³C), IR, and mass spectrometry (HRMS) to confirm structural integrity .

Q. What analytical techniques are essential for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and tautomeric states (e.g., keto-enol tautomerism in pyrazole rings) .

- IR Spectroscopy : Identifies functional groups like hydroxyl (-OH) and carboxylic acid (-COOH) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and stereochemical details, critical for structure-activity studies .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Engineering Controls : Use fume hoods for reactions involving volatile reagents.

- Waste Disposal : Follow institutional guidelines for hazardous waste; avoid drainage systems .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound?

- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains .

- Enzyme Inhibition : Evaluate inhibition of human carbonic anhydrase (hCA I/II) via spectrophotometric assays measuring CO₂ hydration rates .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values and structure-activity relationships (SAR) .

Q. How can structural contradictions in spectral data be resolved?

Discrepancies in NMR or IR data (e.g., tautomerism or isomerism) require complementary techniques:

- X-ray Crystallography : Definitively assigns bond lengths and angles .

- Dynamic NMR : Monitors temperature-dependent shifts to identify tautomeric equilibria .

Q. What strategies address contradictory bioactivity results in different studies?

- Replication : Verify assays under standardized conditions (pH, temperature).

- Computational Modeling : Use DFT (Density Functional Theory) to predict electronic effects of substituents on reactivity .

- Meta-Analysis : Compare data across studies to identify confounding variables (e.g., solvent polarity, cell line variability) .

Q. How can the stability of this compound be optimized under experimental conditions?

- Accelerated Stability Testing : Expose the compound to heat, light, and humidity, monitoring degradation via HPLC .

- Lyophilization : Improve shelf life by storing as a lyophilized powder at -20°C .

Q. What methodologies determine solubility and formulation compatibility?

- HPLC Solubility Screening : Test in buffers (PBS, pH 7.4) and organic solvents (DMSO, ethanol) .

- LogP Measurement : Use shake-flask or chromatographic methods to assess hydrophobicity .

Q. How can enzyme inhibition mechanisms be elucidated for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.